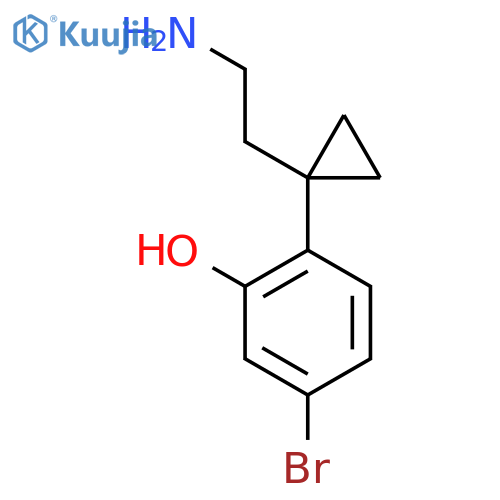Cas no 2229029-41-6 (2-1-(2-aminoethyl)cyclopropyl-5-bromophenol)

2229029-41-6 structure
商品名:2-1-(2-aminoethyl)cyclopropyl-5-bromophenol
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-aminoethyl)cyclopropyl-5-bromophenol
- 2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol
- 2229029-41-6
- EN300-2002073
-
- インチ: 1S/C11H14BrNO/c12-8-1-2-9(10(14)7-8)11(3-4-11)5-6-13/h1-2,7,14H,3-6,13H2
- InChIKey: ZGOSQIOEEJGDND-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)C1(CCN)CC1
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2002073-2.5g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 2.5g |
$2969.0 | 2023-09-16 | ||
| Enamine | EN300-2002073-0.25g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.25g |
$1393.0 | 2023-09-16 | ||
| Enamine | EN300-2002073-0.05g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.05g |
$1272.0 | 2023-09-16 | ||
| Enamine | EN300-2002073-1.0g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 1g |
$1515.0 | 2023-05-31 | ||
| Enamine | EN300-2002073-10.0g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 10g |
$6512.0 | 2023-05-31 | ||
| Enamine | EN300-2002073-10g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 10g |
$6512.0 | 2023-09-16 | ||
| Enamine | EN300-2002073-0.5g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.5g |
$1453.0 | 2023-09-16 | ||
| Enamine | EN300-2002073-5.0g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 5g |
$4391.0 | 2023-05-31 | ||
| Enamine | EN300-2002073-0.1g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 0.1g |
$1332.0 | 2023-09-16 | ||
| Enamine | EN300-2002073-1g |
2-[1-(2-aminoethyl)cyclopropyl]-5-bromophenol |
2229029-41-6 | 1g |
$1515.0 | 2023-09-16 |
2-1-(2-aminoethyl)cyclopropyl-5-bromophenol 関連文献
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
2229029-41-6 (2-1-(2-aminoethyl)cyclopropyl-5-bromophenol) 関連製品
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
